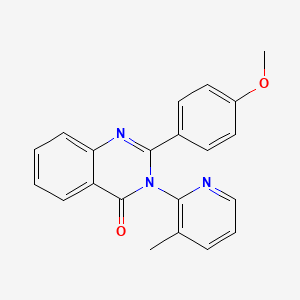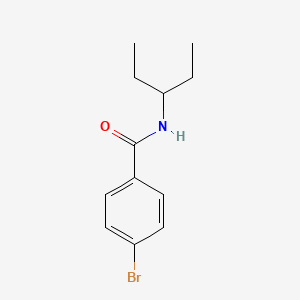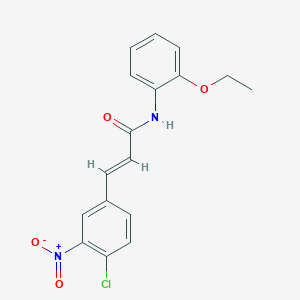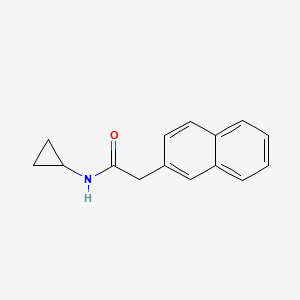
2-(4-methoxyphenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone, also known as GW-501516 or Endurobol, is a synthetic drug that belongs to the class of selective androgen receptor modulators (SARMs). It was developed in the 1990s by GlaxoSmithKline as a potential treatment for metabolic and cardiovascular diseases, but its use was discontinued due to safety concerns. Despite this, GW-501516 has gained popularity in the fitness and bodybuilding communities due to its purported ability to enhance endurance and fat burning.
Mecanismo De Acción
2-(4-methoxyphenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression involved in energy metabolism and inflammation. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, as well as increased mitochondrial biogenesis and angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-methoxyphenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone have been extensively studied in animal models. In rats, 2-(4-methoxyphenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone has been shown to increase endurance by up to 70% and improve lipid metabolism by reducing triglyceride levels and increasing HDL cholesterol levels. In mice, 2-(4-methoxyphenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone has been shown to improve insulin sensitivity and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methoxyphenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone has several advantages for lab experiments, including its high potency and selectivity for PPARδ. However, its use is limited by safety concerns, as it has been shown to cause cancer in animal models at high doses. Additionally, its use in humans is prohibited by the World Anti-Doping Agency due to its potential for performance enhancement.
Direcciones Futuras
Despite its safety concerns, 2-(4-methoxyphenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone has potential as a therapeutic agent for metabolic disorders and cardiovascular disease. Future research should focus on developing safer analogs of 2-(4-methoxyphenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone with similar or improved efficacy. Additionally, further studies are needed to fully understand the long-term effects of 2-(4-methoxyphenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone on human health.
Métodos De Síntesis
The synthesis of 2-(4-methoxyphenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone involves several steps, including the condensation of 4-methoxybenzaldehyde with 3-methyl-2-pyridinecarboxylic acid, followed by cyclization with phosgene and ammonia. The final product is then purified through recrystallization. The chemical structure of 2-(4-methoxyphenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone is shown below:
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone has been the subject of numerous scientific studies, primarily in the field of exercise physiology. It has been shown to increase endurance and improve lipid metabolism in animal models, and has been proposed as a potential treatment for metabolic disorders such as obesity and type 2 diabetes.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-3-(3-methylpyridin-2-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-14-6-5-13-22-19(14)24-20(15-9-11-16(26-2)12-10-15)23-18-8-4-3-7-17(18)21(24)25/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYAUIDMUWUZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-3-(3-methylpyridin-2-yl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755782.png)
![4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5755790.png)



![N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5755835.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide](/img/structure/B5755839.png)
![N-allyl-4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755852.png)


![N-[4-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5755871.png)